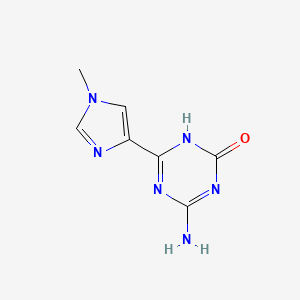![molecular formula C10H19NS B13197788 8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
8-Ethyl-1-thia-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction yields the desired spiro compound through a one-pot three-component reaction.
Industrial Production Methods: For industrial production, the method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea . This approach is favored due to its cost-effectiveness and simplicity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and alkylated products.
Applications De Recherche Scientifique
8-Ethyl-1-thia-4-azaspiro[4.5]decane has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 8-Ethyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells . The compound interacts with cellular pathways that regulate cell death, leading to the selective elimination of cancerous cells.
Comparaison Avec Des Composés Similaires
1,4-Dioxa-8-azaspiro[4.5]decane: Known for its use in the synthesis of therapeutic agents.
8-Phenyl-1-thia-4-azaspiro[4.5]decane: Studied for its potential in medicinal chemistry.
Uniqueness: 8-Ethyl-1-thia-4-azaspiro[45]decane stands out due to its unique combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
8-ethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h9,11H,2-8H2,1H3 |
Clé InChI |
FUJMITRWCXTGFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CC1)NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


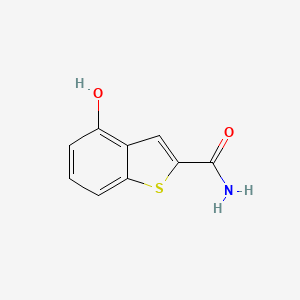
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
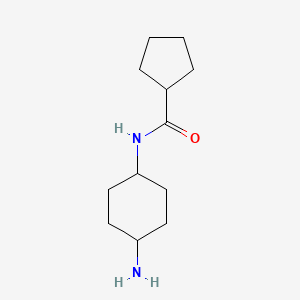
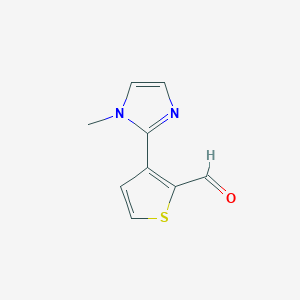

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
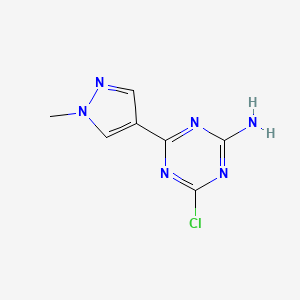
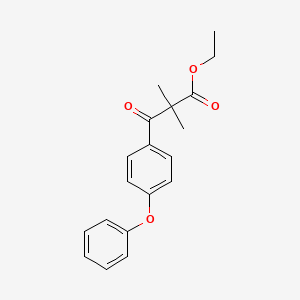
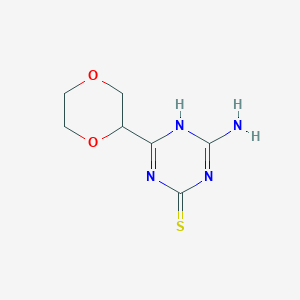
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
